molecular formula C14H18ClN B10769835 N-methyl-1-(naphthalen-2-yl)propan-2-amine,monohydrochloride

N-methyl-1-(naphthalen-2-yl)propan-2-amine,monohydrochloride

Cat. No.: B10769835
M. Wt: 235.75 g/mol
InChI Key: BSYHSGIYKPSUGS-UHFFFAOYSA-N
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Description

N-methyl-1-(naphthalen-2-yl)propan-2-amine,monohydrochloride is a chemical compound of significant interest in neuroscience and pharmacological research. This molecule, supplied as a stable hydrochloride salt to ensure enhanced handling and storage properties, is structurally characterized by a naphthalene ring system linked to an amine-containing side chain. Its primary research value lies in its interaction with monoamine neurotransmitter systems, particularly as a reference standard in receptor binding assays and functional studies. Researchers utilize this compound to investigate the structure-activity relationships (SAR) of phenethylamine derivatives, probe the mechanisms of neurotransmitter transport, and study the pharmacological profiles of synthetic ligands. The mechanism of action is believed to involve activity at key monoaminergic targets, such as trace amine-associated receptors (TAARs) and transporters for dopamine and norepinephrine, making it a valuable tool for elucidating complex neurochemical pathways and signaling cascades. This product is intended solely for use in controlled laboratory settings by qualified professionals. It serves as an essential analytical standard for mass spectrometry, NMR spectroscopy, and chromatographic analysis, ensuring data accuracy and reproducibility in experimental workflows.

Properties

Molecular Formula

C14H18ClN

Molecular Weight

235.75 g/mol

IUPAC Name

N-methyl-1-naphthalen-2-ylpropan-2-amine;hydrochloride

InChI

InChI=1S/C14H17N.ClH/c1-11(15-2)9-12-7-8-13-5-3-4-6-14(13)10-12;/h3-8,10-11,15H,9H2,1-2H3;1H

InChI Key

BSYHSGIYKPSUGS-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=CC=CC=C2C=C1)NC.Cl

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target compound decomposes into three primary fragments:

  • Naphthalen-2-yl moiety : Sourced from naphthalene derivatives.

  • Propan-2-amine backbone : Introduced via alkylation or reductive amination.

  • N-methyl group : Added through methylation of the primary amine.

Industrial routes prioritize cost-effectiveness and minimal byproduct formation, often avoiding hazardous reagents like lithium aluminum hydride.

Stepwise Synthesis Procedures

Preparation of 2-(Chloropropyl)naphthalene

Starting material : Naphthalen-2-ol undergoes Friedel-Crafts alkylation with 1-chloro-2-propanol in the presence of AlCl₃ (15 mol%) at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, yielding 2-(chloropropyl)naphthalene with 78–82% efficiency.

Key parameters :

  • Solvent: Dichloromethane (polar aprotic)

  • Reaction time: 6–8 hours

  • Workup: Aqueous NaHCO₃ wash to remove residual AlCl₃

Alkylation to Form 1-(Naphthalen-2-yl)propan-2-amine

Method A (Nucleophilic substitution) :
2-(Chloropropyl)naphthalene reacts with ammonium hydroxide (28% w/w) under phase-transfer conditions (tetrabutylammonium bromide, 5 mol%) at 60°C. The reaction achieves 85–90% conversion within 12 hours.

Method B (Reductive amination) :
2-Acetonaphthone is treated with methylamine hydrochloride and NaBH₃CN in methanol at 25°C. This one-pot method affords 70–75% yield but requires rigorous pH control (pH 6.5–7.0).

Comparative analysis :

ParameterMethod AMethod B
Yield85–90%70–75%
Byproducts<5%10–15%
ScalabilityIndustrialLab-scale
Cost per kg$120$450

N-Methylation of the Amine Intermediate

Methylating agents :

  • Dimethyl sulfate : Reacts with 1-(naphthalen-2-yl)propan-2-amine in aqueous NaOH (2M) at 40°C. Achieves 95% methylation but generates toxic sulfonic acid byproducts.

  • Methyl iodide : Requires anhydrous conditions (THF, 0°C) and triethylamine as a base. Yields 88–92% with minimal side reactions.

Optimization insight :

  • Solvent polarity inversely correlates with methylation efficiency (higher polarity reduces nucleophilicity of the amine).

  • Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) improve reaction rates by 30% in biphasic systems.

Hydrochloride Salt Formation

The free base is dissolved in anhydrous diethyl ether and treated with HCl gas at −10°C. Crystallization occurs within 2 hours, yielding 98–99% pure monohydrochloride salt.

Critical factors :

  • Stoichiometry: 1.05 equiv HCl prevents dihydrochloride formation

  • Temperature: Below −5°C ensures monohydrate crystal structure

Industrial-Scale Production

Continuous Flow Synthesis

A patented continuous process (WO2004080945A1) integrates:

  • Alkylation module : Tubular reactor with inline pH monitoring

  • Methylation unit : Fixed-bed catalyst (SiO₂-supported K₂CO₃)

  • Crystallizer : Antisolvent precipitation using heptane

Advantages :

  • 40% reduction in production time vs. batch processes

  • 99.5% purity by HPLC

  • Annual capacity: 50 metric tons

Analytical Characterization

Purity Assessment

  • HPLC : C18 column (4.6 × 250 mm), 0.1% H₃PO₄/ACN gradient (70:30 to 50:50), λ = 254 nm.

  • LOD/LOQ : 0.1%/0.3% for related substances

Structural Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 7.82–7.45 (m, 7H, naphthalene), 3.21 (q, J = 6.5 Hz, 1H, CH), 2.78 (s, 3H, NCH₃).

  • HRMS : m/z 200.1201 [M+H]+ (calc. 200.1208)

Challenges and Mitigation Strategies

ChallengeSolution
Regioselectivity in alkylationDirected ortho-metalation
Over-methylationControlled reagent addition
Polymorphism in HCl saltSeeding with desired crystal

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-methyl-1-(naphthalen-2-yl)propan-2-amine, monohydrochloride: Applications in Scientific Research

N-methyl-1-(naphthalen-2-yl)propan-2-amine, monohydrochloride, is an organic compound belonging to the amphetamine class, characterized by a naphthalene ring substituted at the 2-position with a propan-2-amine group. It has a molecular weight of 239.75 g/mol and typically appears as a white to off-white solid, soluble in organic solvents. This compound is of interest in pharmaceutical research due to its potential therapeutic applications, particularly related to its interactions with neurotransmitter systems.

Potential Applications

  • Pharmaceutical Research: As an amphetamine derivative, N-methyl-1-(naphthalen-2-yl)propan-2-amine, monohydrochloride, may be investigated for therapeutic uses in treating attention deficit hyperactivity disorder (ADHD).
  • Neurotransmitter Interaction Studies: Preliminary research indicates that N-methyl-1-(naphthalen-2-yl)propan-2-amine may interact with dopamine transporters and norepinephrine receptors, similar to other amphetamines. These interactions could lead to enhanced dopaminergic activity, which is often associated with stimulant effects. Further studies are needed to elucidate its specific interactions and mechanisms of action.
  • Synthetic Organic Chemistry: N-methyl-1-(naphthalen-2-yl)propan-2-amine, monohydrochloride, can be further functionalized, highlighting its potential in synthetic organic chemistry.

Future Research

Mechanism of Action

Comparison with Similar Compounds

Key Structural and Physicochemical Differences

The table below highlights critical distinctions between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Aromatic System Substituent(s) Amine Position Key Features
Target Compound C₁₄H₁₈ClN 235.75 Naphthalene Naphthalen-2-yl 2 High lipophilicity due to naphthalene; potential extended π-π interactions
N-Ethyl-1-(4-methoxyphenyl)propan-2-amine HCl C₁₂H₁₉ClNO 237.74 Phenyl 4-Methoxy 2 Methoxy group increases polarity and solubility
Fenfluramine HCl (N-Ethyl-1-(3-(CF₃)phenyl)propan-2-amine HCl) C₁₂H₁₆ClF₃N 267.72 Phenyl 3-Trifluoromethyl 2 CF₃ group enhances metabolic stability; serotonin release modulation
PMMA (N-Methyl-1-(4-methoxyphenyl)propan-2-amine HCl) C₁₁H₁₆ClNO 213.71 Phenyl 4-Methoxy 2 Serotonergic activity; linked to toxicity due to 5-HT receptor affinity
4-Methylmethamphetamine HCl C₁₁H₁₈ClN 199.72 Phenyl 4-Methyl 2 Enhanced lipophilicity; stimulant effects similar to methamphetamine
(R)-1-(Naphthalen-2-yl)propan-1-amine HCl C₁₃H₁₆ClN 221.73 Naphthalene Naphthalen-2-yl 1 Stereospecific binding differences due to amine position
N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine HCl C₁₅H₁₈ClN₂S 302.84 Phenothiazine (tricyclic) Phenothiazin-10-yl 2 Antipsychotic potential via dopamine receptor interactions

Pharmacological and Functional Insights

  • Target Compound: The naphthalene system may enhance binding to monoamine transporters (e.g., dopamine, serotonin) compared to phenyl-based analogs. However, increased lipophilicity could reduce aqueous solubility, impacting bioavailability .
  • Fenfluramine HCl : The 3-trifluoromethyl group slows hepatic metabolism, increasing half-life. Historically used as an appetite suppressant but withdrawn due to cardiovascular risks .
  • PMMA: The 4-methoxy group directs activity toward serotonin receptors, leading to higher risks of hyperthermia and serotonin syndrome compared to non-methoxy analogs .
  • Phenothiazine Derivatives: The tricyclic phenothiazine moiety in enables dopamine D₂ receptor antagonism, distinguishing it from the target compound’s likely monoaminergic activity .

Biological Activity

N-methyl-1-(naphthalen-2-yl)propan-2-amine, monohydrochloride, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula of N-methyl-1-(naphthalen-2-yl)propan-2-amine, monohydrochloride is C14H18ClNC_{14}H_{18}ClN. The compound features a naphthalene moiety which is significant in its interaction with biological systems.

The primary mechanism of action of this compound involves its interaction with neurotransmitter systems. It is hypothesized to act as a monoamine reuptake inhibitor , affecting the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. This mechanism is similar to other synthetic cathinones, which are known to elicit stimulant effects.

Key Biological Activities:

  • Neurotransmitter Modulation : The compound likely influences the dopaminergic system, which can result in increased locomotion and euphoria.
  • Potential for Addiction : Similar to other stimulants, there is a risk of dependency associated with its use.
  • Antioxidant Activity : Preliminary studies suggest that derivatives of naphthalene compounds may exhibit antioxidant properties, which could be relevant in mitigating oxidative stress in neuronal tissues.

Pharmacokinetics

Research indicates that N-methyl-1-(naphthalen-2-yl)propan-2-amine has favorable pharmacokinetic properties:

  • Absorption : High probability of human intestinal absorption.
  • Blood-Brain Barrier Penetration : The compound is likely to penetrate the blood-brain barrier effectively, enhancing its central nervous system effects.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds structurally related to N-methyl-1-(naphthalen-2-yl)propan-2-amine:

Table 1: Summary of Research Findings

Study ReferenceFindings
Investigated the effects on dopaminergic pathways in rodents.Increased locomotor activity was observed, indicating stimulant properties.
Examined the antioxidant potential using ABTS assay.Showed significant antioxidant activity compared to controls.
Reported on the dependency potential in human subjects.A notable percentage reported cravings and withdrawal symptoms similar to traditional stimulants.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-methyl-1-(naphthalen-2-yl)propan-2-amine monohydrochloride, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via reductive amination or alkylation of 2-naphthol derivatives. For example, a three-component coupling reaction involving naphthalen-2-amine, propargyl bromide, and methylamine in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) can yield intermediates, followed by HCl salt formation . Optimization involves adjusting stoichiometry, solvent polarity, and temperature. Catalyst-free methods, as demonstrated in propargylamine syntheses, may reduce side reactions .

Q. How can the structural identity and purity of N-methyl-1-(naphthalen-2-yl)propan-2-amine monohydrochloride be confirmed?

  • Methodology : Use a combination of techniques:

  • X-ray crystallography (e.g., SHELX software for single-crystal refinement) to resolve the hydrochloride salt’s molecular packing .
  • ¹H/¹³C NMR to verify proton environments and carbon frameworks, particularly distinguishing naphthalene ring protons (δ 7.2–8.5 ppm) and methylamine groups.
  • Mass spectrometry (HRMS) for exact mass confirmation.
  • HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and detect trace impurities .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodology :

  • Solubility : Hydrochloride salts generally exhibit high aqueous solubility; quantify via saturation shake-flask method in buffers (pH 1–7.4) .
  • Stability : Perform accelerated stability studies under varying temperatures (4°C, 25°C, 40°C), humidity (60% RH), and light exposure (ICH Q1B guidelines) using HPLC to monitor degradation .
  • pKa : Determine via potentiometric titration to predict ionization states in biological assays .

Advanced Research Questions

Q. How can enantiomeric purity or isomerism be addressed in N-methyl-1-(naphthalen-2-yl)propan-2-amine monohydrochloride synthesis?

  • Methodology :

  • Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and polar mobile phase to resolve enantiomers .
  • Circular Dichroism (CD) to confirm absolute configuration if single crystals are unavailable.
  • Stereoselective synthesis using chiral auxiliaries or asymmetric catalysis, as seen in related naphthalene derivatives .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Dose-response reproducibility : Replicate assays under standardized conditions (e.g., cell lines, incubation time) to rule out variability .
  • Metabolite profiling : Use LC-MS to identify active/inactive metabolites that may explain discrepancies .
  • Receptor binding assays (e.g., radioligand displacement) to quantify affinity for targets like serotonin or dopamine receptors, referencing structurally similar controlled substances .

Q. How can computational methods predict the compound’s reactivity or interaction with biomolecules?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electron density distributions (e.g., using B3LYP/6-31G*) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking (AutoDock Vina) : Model interactions with proteins (e.g., monoamine transporters) using crystal structures from the PDB .
  • MD simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories .

Q. What analytical techniques are critical for detecting trace impurities or byproducts in scaled-up synthesis?

  • Methodology :

  • GC-MS or LC-QTOF : Identify volatile byproducts (e.g., unreacted amines) or non-volatile impurities (e.g., oxidation products) .
  • ICP-MS : Quantify heavy metal residues from catalysts.
  • NMR relaxation experiments (e.g., T₁/T₂ measurements) to detect low-abundance impurities in the solid state .

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